(R)-(-)-3-Methyl-2-Butyl Isothiocyanate
Overview
Description
®-(-)-3-Methyl-2-Butyl Isothiocyanate is an organic compound belonging to the isothiocyanate family Isothiocyanates are characterized by the functional group -N=C=S, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-3-Methyl-2-Butyl Isothiocyanate typically involves the reaction of primary amines with thiophosgene or its derivatives. A more sustainable method involves the use of isocyanides, elemental sulfur, and catalytic amounts of amine bases such as DBU. This reaction is carried out under moderate heating (40°C) and uses benign solvents like Cyrene™ or γ-butyrolactone .
Industrial Production Methods: Industrial production often employs the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide. This method can be executed as a one-pot process or a two-step approach, depending on the desired product and efficiency .
Chemical Reactions Analysis
Types of Reactions: ®-(-)-3-Methyl-2-Butyl Isothiocyanate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfoxides and sulfones.
Reduction: Can be reduced to corresponding amines.
Substitution: Participates in nucleophilic substitution reactions, forming thioureas and other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Amines, alcohols, and thiols under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and other substituted isothiocyanates
Scientific Research Applications
®-(-)-3-Methyl-2-Butyl Isothiocyanate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of thioureas, heterocycles, and other complex molecules.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent due to its bioactive properties, including enzyme inhibition and modulation of cellular pathways.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and bioconjugates
Mechanism of Action
The mechanism of action of ®-(-)-3-Methyl-2-Butyl Isothiocyanate involves its interaction with cellular proteins and enzymes. It acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity and cellular pathways. This compound is known to induce oxidative stress and activate antioxidant response elements, contributing to its bioactive effects .
Comparison with Similar Compounds
Allyl Isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties.
Phenyl Isothiocyanate: Used in amino acid sequencing (Edman degradation).
Sulforaphane: Derived from cruciferous vegetables, known for its anticancer and antioxidant properties.
Uniqueness: ®-(-)-3-Methyl-2-Butyl Isothiocyanate is unique due to its specific stereochemistry and the presence of a branched alkyl chain, which may influence its reactivity and biological activity compared to other isothiocyanates .
Properties
IUPAC Name |
(2R)-2-isothiocyanato-3-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVRRVJBEIYPRH-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426867 | |
Record name | (R)-(-)-3-Methyl-2-Butyl Isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737001-02-4 | |
Record name | (R)-(-)-3-Methyl-2-Butyl Isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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